molecular formula C13H20N2O8 B15141798 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

Cat. No.: B15141798
M. Wt: 332.31 g/mol
InChI Key: LPZQAPSGHLHAHJ-WSVRWTTQSA-N
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Description

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. It is commonly used in various scientific research applications due to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of protecting groups such as silyl ethers and acetals to protect the hydroxyl groups during the glycosylation step. The glycosylation reaction is carried out using a suitable glycosyl donor and a Lewis acid catalyst. After the glycosylation, the protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to control the reaction parameters precisely. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Medicine: It is investigated for its antiviral and anticancer properties.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes involved in nucleic acid metabolism, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of viral replication and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A pyrimidine nucleoside with a similar structure but without the methoxyethoxy group.

    Cytidine: Another pyrimidine nucleoside with a similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O8

Molecular Weight

332.31 g/mol

IUPAC Name

1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H20N2O8/c1-21-2-3-22-10-9(18)8(6-17)23-12(10)15-4-7(5-16)11(19)14-13(15)20/h4,8-10,12,16-18H,2-3,5-6H2,1H3,(H,14,19,20)/t8-,9?,10+,12-/m1/s1

InChI Key

LPZQAPSGHLHAHJ-WSVRWTTQSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)CO

Canonical SMILES

COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O

Origin of Product

United States

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